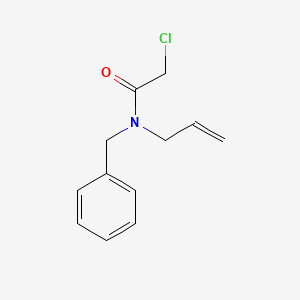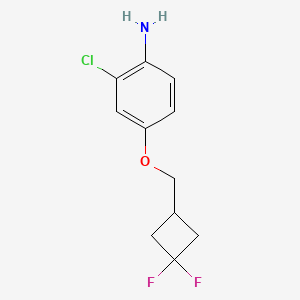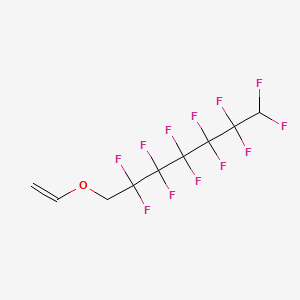
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and a vinyloxy group, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane typically involves the introduction of fluorine atoms into a heptane backbone followed by the addition of a vinyloxy group. The reaction conditions often require the use of fluorinating agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as fluorinated alkanes.
Substitution: The vinyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include fluorinated alcohols, acids, alkanes, and various substituted derivatives.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions with fluorinated molecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialized coatings, lubricants, and other materials that benefit from its fluorinated structure.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The vinyloxy group can interact with different biological and chemical systems, influencing the compound’s behavior and applications.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another fluorinated compound with similar properties but a different structure.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: A fluorinated diol with applications in surface functionalization and nanomaterials synthesis.
Uniqueness: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane is unique due to its combination of multiple fluorine atoms and a vinyloxy group, providing distinct chemical and physical properties that make it valuable in various fields.
Properties
CAS No. |
78971-81-0 |
|---|---|
Molecular Formula |
C9H6F12O |
Molecular Weight |
358.12 g/mol |
IUPAC Name |
7-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C9H6F12O/c1-2-22-3-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)4(10)11/h2,4H,1,3H2 |
InChI Key |
PSLCNUISXILWOY-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
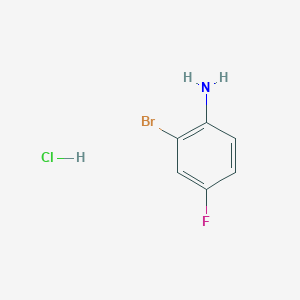
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)


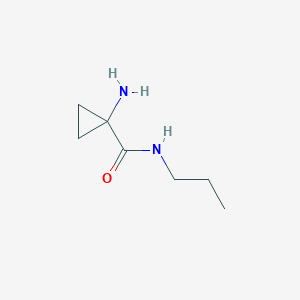
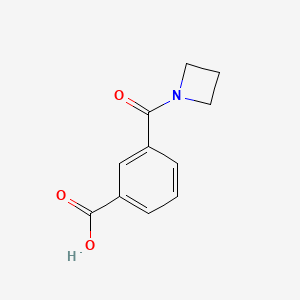


![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
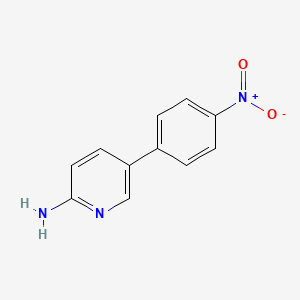
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
